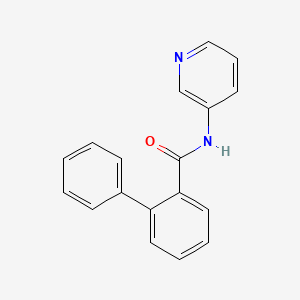

N-3-pyridinyl-2-biphenylcarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-3-pyridinyl-2-biphenylcarboxamide often involves multi-step chemical reactions, including the formation of amide bonds, aromatic substitution, and the use of catalysts to promote specific reaction pathways. For example, a study on related compounds describes the synthesis and characterization of N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide, highlighting the importance of intermolecular interactions in the crystal chemistry of these compounds (Malone et al., 1997).

Molecular Structure Analysis

Molecular structure analysis focuses on understanding the geometric configuration, electronic structure, and intermolecular interactions of a compound. The crystal structure of related compounds provides insights into their molecular geometry and packing arrangements, which are crucial for understanding their physical and chemical properties. For instance, the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined through single-crystal X-ray diffraction, revealing the importance of intermolecular and intramolecular hydrogen bonds in stabilizing the crystal structure (Chen et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives can include nucleophilic substitution, oxidation, reduction, and the formation of coordination complexes with metals. The reactivity of these compounds is influenced by the presence of functional groups and the electronic characteristics of the pyridinyl and biphenyl moieties. For example, the synthesis and antimicrobial activity of related pyrano[2,3-c]pyridine-3-carboxamides demonstrate significant biological activity, which is attributed to the specific chemical structure and reactivity of these compounds (Zhuravel et al., 2005).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for their application in various fields, including pharmaceuticals and materials science. Studies on related compounds, such as polyimides containing pyridine and biphenyl units, explore their thermal, mechanical, crystal, and optical properties, providing valuable information on the potential applications of these materials (Guan et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound and similar compounds, including their reactivity, stability, and interaction with other molecules, are crucial for their utilization in chemical synthesis and pharmaceutical development. The acid-free silver-catalyzed cross-dehydrogenative carbamoylation of pyridines with formamides is an example of the innovative approaches being explored to modify the chemical properties of pyridine derivatives for enhanced reactivity and selectivity (Han et al., 2016).

Scientific Research Applications

Histone Deacetylase Inhibition

N-3-pyridinyl-2-biphenylcarboxamide derivatives have been explored for their potential as histone deacetylase (HDAC) inhibitors. The compound MGCD0103, a derivative of this class, selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. It has demonstrated significant antitumor activity in vivo and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Met Kinase Inhibition

Research on substituted this compound derivatives has identified potent and selective inhibitors of Met kinase, a key target in cancer therapy. One such analogue, BMS-777607, showed excellent in vivo efficacy against Met-dependent tumors and advanced into phase I clinical trials (Schroeder et al., 2009).

Crystal Chemistry Applications

The crystal chemistry of compounds related to this compound has been studied to understand intermolecular interactions. For example, the synthesis, characterization, and crystal chemistry of pyridine-2,6-dicarboxylic acid bisphenylamide, a related compound, have been explored to determine important intermolecular interactions and their effects on the crystalline structure (Malone et al., 1997).

Antiproliferative Activity

A class of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, related to this compound, has been investigated for their antiproliferative activity. Modifying key functional groups of these compounds influenced their activity against phospholipase C enzyme, crucial in cancer research (van Rensburg et al., 2017).

Pharmaceutical Cocrystal Synthesis

The synthesis of cocrystals involving carboxamide-pyridine N-oxide, related to this compound, has been researched. These cocrystals have potential applications in pharmaceutical development due to their unique crystal engineering properties (Reddy et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-phenyl-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c21-18(20-15-9-6-12-19-13-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-13H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGKTVNYVCCDCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![8-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5503506.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)